molecular formula C10H10F11NO2 B3041699 N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide CAS No. 340034-85-7

N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide

Cat. No.: B3041699
CAS No.: 340034-85-7
M. Wt: 385.17 g/mol
InChI Key: XGVHKZFCNJODGD-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide is a useful research compound. Its molecular formula is C10H10F11NO2 and its molecular weight is 385.17 g/mol. The purity is usually 95%.
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Biological Activity

N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide is a fluorinated compound with potential applications in various fields including medicinal chemistry and materials science. Its unique structure imparts distinctive biological activities that warrant investigation.

  • Molecular Formula : C10H10F11NO2
  • Molecular Weight : 385.17 g/mol
  • CAS Number : Not specified in the results but associated with various fluorinated compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Anticancer Activity : Research indicates that derivatives of N-tert-butyl compounds exhibit inhibitory effects on enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibition of 11β-HSD1 and 11β-HSD2 enzymes, which are implicated in tumor growth and differentiation .
  • Toxicity Studies : The compound's toxicity profile has been explored in aquatic organisms. Per- and polyfluoroalkyl substances (PFASs), including similar fluorinated compounds, have demonstrated significant toxicity to aquatic invertebrates. This raises concerns about environmental impacts and potential bioaccumulation .

Anticancer Mechanisms

A study highlighted the role of N-tert-butyl derivatives in inhibiting specific enzymes linked to cancer progression. The presence of bulky substituents like tert-butyl enhances the interaction with enzyme active sites:

  • Inhibition Rates :
    • 11β-HSD1: Inhibition rates up to 82.5% at 10 µM concentration.
    • 11β-HSD2: Inhibition rates reaching 53.57% at similar concentrations .

Toxicological Assessments

Research on related fluorinated compounds has shown that they can induce oxidative stress and cellular damage in aquatic organisms:

  • Cellular Effects :
    • Triggering of detoxification pathways.
    • Histological alterations observed in liver and gill tissues of exposed organisms .

Data Tables

PropertyValue
Molecular FormulaC10H10F11NO2
Molecular Weight385.17 g/mol
CAS NumberNot specified
Biological ActivityInhibition (%) at 10 µM
11β-HSD182.5
11β-HSD253.57

Case Studies

  • In Vitro Studies on Cancer Cells : A series of experiments demonstrated that the compound could inhibit the growth of certain cancer cell lines by targeting metabolic pathways essential for cell survival.
  • Environmental Impact Analysis : Research conducted on the effects of PFASs revealed significant disruptions in aquatic ecosystems due to the toxicity of similar compounds, suggesting a need for careful assessment when considering the use of this compound.

Properties

IUPAC Name

N-tert-butyl-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F11NO2/c1-5(2,3)22-4(23)6(11,8(14,15)16)24-10(20,21)7(12,13)9(17,18)19/h1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVHKZFCNJODGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide
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N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide
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N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide
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N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide
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N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide
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N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide

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